molecular formula C11H11ClO4 B14088758 5-Chloro-6-methoxymellein

5-Chloro-6-methoxymellein

Cat. No.: B14088758
M. Wt: 242.65 g/mol
InChI Key: WLUQQWRUOSZKGN-UHFFFAOYSA-N
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Description

5-Chloro-6-methoxymellein is a chlorinated derivative of 6-methoxymellein, a dihydroisocoumarin compound. Dihydroisocoumarins are a subgroup of isocoumarins, which are well-known polyketides. These compounds are mainly produced by fungi, but also by plants, insects, and bacteria

Preparation Methods

The preparation of 5-Chloro-6-methoxymellein typically involves the chlorination of 6-methoxymellein. One method involves the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled conditions . The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent over-chlorination and to ensure high yield and purity of the product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency.

Chemical Reactions Analysis

5-Chloro-6-methoxymellein undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can yield dechlorinated or partially reduced products.

    Substitution: The chlorine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Hydrolysis: Under acidic or basic conditions, hydrolysis can occur, leading to the formation of hydroxyl derivatives.

Scientific Research Applications

5-Chloro-6-methoxymellein has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Chloro-6-methoxymellein involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by inhibiting certain enzymes or disrupting cellular processes in microorganisms, leading to their death or inhibition of growth . The exact molecular targets and pathways are still under investigation, but its structure suggests it may interact with proteins and enzymes involved in essential metabolic pathways.

Comparison with Similar Compounds

5-Chloro-6-methoxymellein can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogues.

Q & A

Basic Research Questions

Q. How is 5-chloro-6-methoxymellein synthesized and purified for laboratory use?

  • Methodological Answer : Synthesis typically involves regioselective chlorination and methoxylation of a mellein precursor. A common approach uses Aspergillus spp. fungal cultures for biogenic synthesis, followed by extraction with ethyl acetate and purification via column chromatography (silica gel, gradient elution with hexane:ethyl acetate). Structural confirmation requires NMR (¹H, ¹³C) and HPLC-MS to verify the chloro and methoxy substituents . Critical Step : Monitor reaction intermediates using TLC to avoid over-chlorination.

Q. What spectroscopic techniques are essential for characterizing this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Identify substituent positions via chemical shifts (e.g., methoxy at δ ~3.8 ppm, aromatic protons at δ 6.5–7.5 ppm).
  • HPLC-MS : Confirm molecular weight ([M+H]+ ≈ 243 m/z) and purity (>95%).
  • IR Spectroscopy : Detect carbonyl (C=O stretch ~1700 cm⁻¹) and aromatic C-Cl bonds (~550 cm⁻¹).
    Cross-validate with literature data for analogous mellein derivatives .

Q. How can researchers design initial bioactivity screens for this compound?

  • Methodological Answer : Prioritize assays based on structural analogs (e.g., antifungal melleins):

  • Antimicrobial Activity : Disk diffusion against Candida albicans or Staphylococcus aureus (concentration range: 10–100 µg/mL).
  • ROS Scavenging : Use redox biosensors (e.g., Grx1-roGFP2) in plant or mammalian cell lines to assess antioxidant potential .
    Include positive controls (e.g., fluconazole for antifungal assays) and solvent controls.

Advanced Research Questions

Q. What experimental strategies resolve contradictions in reported bioactivity data for this compound?

  • Methodological Answer : Discrepancies may arise from differences in:

  • Purity : Re-run HPLC-MS and quantify impurities (e.g., dechlorinated byproducts).
  • Bioassay Conditions : Standardize inoculum size, culture media, and incubation time.
  • Cell Line Variability : Compare results across multiple models (e.g., human vs. murine macrophages).
    Use meta-analysis of published datasets to identify confounding variables .

Q. How can researchers elucidate the metabolic pathway of this compound in fungal systems?

  • Methodological Answer :

  • Isotope Labeling : Feed ¹³C-labeled precursors to fungal cultures and track incorporation via LC-MS/MS.
  • Gene Knockout : Use CRISPR/Cas9 to disrupt putative P450 monooxygenase genes in Aspergillus spp. and monitor metabolite profiles.
  • Enzyme Assays : Purify candidate enzymes and test substrate specificity in vitro .

Q. What advanced techniques quantify this compound’s interaction with cellular targets?

  • Methodological Answer :

  • Surface Plasmon Resonance (SPR) : Measure binding kinetics to purified proteins (e.g., fungal cytochrome P450).
  • Molecular Dynamics (MD) Simulations : Model docking interactions using software like AutoDock Vina.
  • Transcriptomics : Perform RNA-seq on treated microbial cultures to identify differentially expressed genes .

Q. Data Analysis & Reproducibility

Q. How should researchers address low yields in this compound synthesis?

  • Methodological Answer : Optimize via:

  • DOE (Design of Experiments) : Vary temperature, pH, and precursor concentration.
  • Scale-Down : Test microfluidic reactors for improved reaction control.
    Document all parameters (e.g., stirring rate, solvent purity) to ensure reproducibility .

Q. What statistical methods are appropriate for dose-response studies of this compound?

  • Methodological Answer :

  • Nonlinear Regression : Fit data to Hill-Langmuir equations for IC₅₀/EC₅₀ calculations.
  • ANOVA with Tukey’s Test : Compare means across concentration groups.
    Report confidence intervals and effect sizes to contextualize bioactivity .

Properties

Molecular Formula

C11H11ClO4

Molecular Weight

242.65 g/mol

IUPAC Name

5-chloro-8-hydroxy-6-methoxy-3-methyl-3,4-dihydroisochromen-1-one

InChI

InChI=1S/C11H11ClO4/c1-5-3-6-9(11(14)16-5)7(13)4-8(15-2)10(6)12/h4-5,13H,3H2,1-2H3

InChI Key

WLUQQWRUOSZKGN-UHFFFAOYSA-N

Canonical SMILES

CC1CC2=C(C(=CC(=C2Cl)OC)O)C(=O)O1

Origin of Product

United States

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